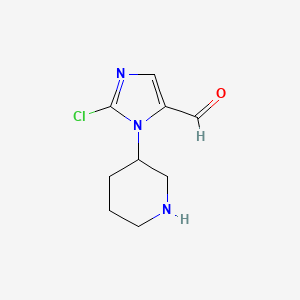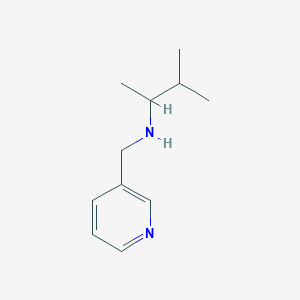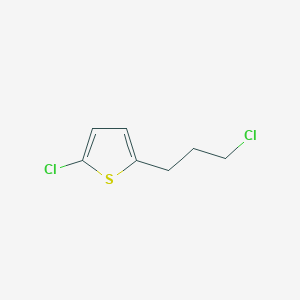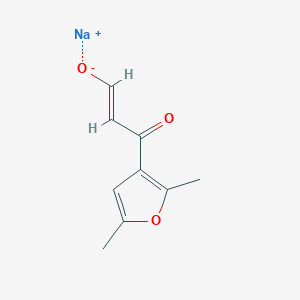
Sodium 3-(2,5-dimethylfuran-3-yl)-3-oxoprop-1-en-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-(2,5-dimethylfuran-3-yl)-3-oxoprop-1-en-1-olate is an organic compound belonging to the class of furans This compound is characterized by its unique structure, which includes a furan ring substituted with methyl groups and an enolate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-(2,5-dimethylfuran-3-yl)-3-oxoprop-1-en-1-olate typically involves the reaction of 3-acetyl-2,5-dimethylfuran with sodium hydroxide in an ethanolic solution. The reaction proceeds via the formation of an enolate intermediate, which is stabilized by the sodium ion. The reaction conditions often include room temperature and a solvent such as ethanol to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The use of microwave irradiation has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-(2,5-dimethylfuran-3-yl)-3-oxoprop-1-en-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enolate to its corresponding alcohol.
Substitution: The enolate moiety can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Sodium 3-(2,5-dimethylfuran-3-yl)-3-oxoprop-1-en-1-olate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of Sodium 3-(2,5-dimethylfuran-3-yl)-3-oxoprop-1-en-1-olate involves its interaction with specific molecular targets and pathways. The enolate moiety can act as a nucleophile, participating in various biochemical reactions. In medicinal applications, the compound may inhibit specific enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways are still under investigation, with ongoing research aimed at elucidating these mechanisms .
Comparison with Similar Compounds
3-acetyl-2,5-dimethylfuran: A precursor in the synthesis of Sodium 3-(2,5-dimethylfuran-3-yl)-3-oxoprop-1-en-1-olate.
2,5-dimethylfuran: A related compound with similar structural features but lacking the enolate moiety.
3-(2,5-dimethylfuran-3-yl)-2-pyrazoline: A derivative with notable antimicrobial activity.
Uniqueness: this compound stands out due to its enolate structure, which imparts unique reactivity and stability. This makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific applications.
Properties
Molecular Formula |
C9H9NaO3 |
|---|---|
Molecular Weight |
188.16 g/mol |
IUPAC Name |
sodium;(E)-3-(2,5-dimethylfuran-3-yl)-3-oxoprop-1-en-1-olate |
InChI |
InChI=1S/C9H10O3.Na/c1-6-5-8(7(2)12-6)9(11)3-4-10;/h3-5,10H,1-2H3;/q;+1/p-1/b4-3+; |
InChI Key |
JNNVZFVMPUGMFI-BJILWQEISA-M |
Isomeric SMILES |
CC1=CC(=C(O1)C)C(=O)/C=C/[O-].[Na+] |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)C=C[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


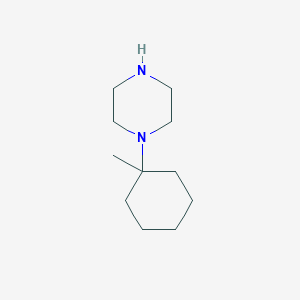
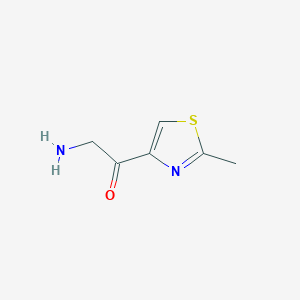
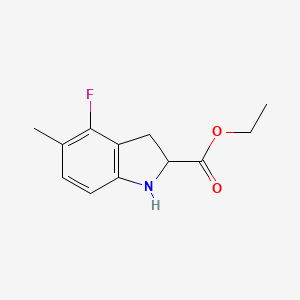
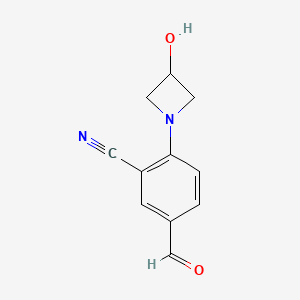

![3-(2-Aminoethyl)-5-[(3-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13212424.png)
![7-Oxaspiro[5.6]dodec-9-ene](/img/structure/B13212429.png)
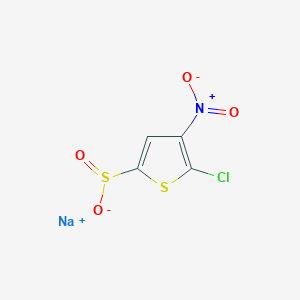

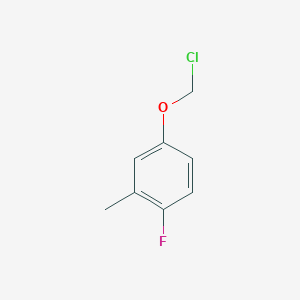
![Benzyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate](/img/structure/B13212460.png)
